molecular formula C10H8F2O3 B13535255 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone

Cat. No.: B13535255
M. Wt: 214.16 g/mol
InChI Key: ISNSHZRZGWWQQH-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C10H8F2O3 It is a derivative of benzodioxane, a bicyclic compound containing a benzene ring fused with a dioxane ring

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a fluorinated ethanone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of enzyme inhibitors and other bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one can be compared with other benzodioxane derivatives, such as:

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: This compound lacks the difluoro substitution and may have different reactivity and biological activity.

    2,3-dihydro-1,4-benzodioxin-6-ylmethylamine: This derivative contains an amine group instead of the ethanone moiety, leading to different chemical and biological properties.

    4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid:

The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one lies in its difluoro substitution, which can enhance its stability, reactivity, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethanone

InChI

InChI=1S/C10H8F2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2

InChI Key

ISNSHZRZGWWQQH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C(F)F

Origin of Product

United States

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